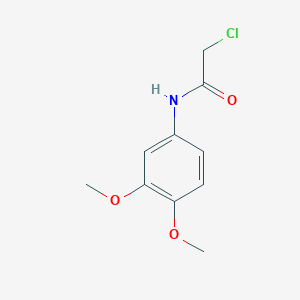

2-chloro-N-(3,4-dimethoxyphenyl)acetamide

Description

Context and Significance of Acetamide (B32628) Derivatives in Chemical and Biological Sciences

Acetamide derivatives form a cornerstone of organic and medicinal chemistry. prepchem.com The acetamide group, with its characteristic -NHC(=O)- linkage, is a fundamental functional group found in a vast array of biologically important molecules, including peptides and proteins. The versatility of the amide bond and the ability to introduce a wide variety of substituents on both the acyl and the amine portions have led to the synthesis of numerous derivatives with diverse applications. prepchem.com

In the realm of biological sciences, acetamide derivatives have been extensively investigated for a wide range of bioactivities. These include, but are not limited to, analgesic, anti-inflammatory, antimicrobial, and anticonvulsant properties. The well-known analgesic and antipyretic drug, paracetamol (acetaminophen), is a prime example of a simple yet highly effective acetamide derivative. The structural features of acetamide derivatives allow them to interact with various biological targets, such as enzymes and receptors, often through hydrogen bonding and other non-covalent interactions.

The chloroacetamide group, in particular, is a reactive functional group that can participate in various chemical transformations. The presence of the chlorine atom makes the adjacent carbonyl group more electrophilic and the methylene (B1212753) protons more acidic, enabling it to act as a building block in the synthesis of more complex molecules. This reactivity is harnessed in academic research to construct novel heterocyclic compounds and other molecular scaffolds of potential interest.

Scope of Academic Inquiry for 2-chloro-N-(3,4-dimethoxyphenyl)acetamide and its Analogues

The academic inquiry into this compound and its analogues primarily revolves around its utility as a synthetic intermediate and the exploration of the biological activities of the resulting compounds. The dimethoxybenzene moiety is a common feature in many natural products and pharmacologically active compounds, often contributing to receptor binding and influencing metabolic stability.

Research in this area often involves the synthesis of this compound as a precursor. A general synthetic route involves the reaction of 3,4-dimethoxyaniline (B48930) with chloroacetyl chloride in the presence of a base. chemicalbook.com This straightforward acylation provides a versatile platform for further molecular elaboration. The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and carbanions, to generate a library of new derivatives.

While specific, in-depth research focusing solely on the biological activities of this compound is not extensively documented in publicly available literature, the investigation of its analogues provides insight into its potential. For instance, studies on similar N-aryl acetamides have explored their potential as antimicrobial and antifungal agents. neliti.com The core structure of this compound serves as a scaffold that can be modified to optimize biological activity against various pathogens.

Furthermore, the compound is of interest in the development of novel compounds targeting specific biological pathways. The N-(3,4-dimethoxyphenyl) group is a key structural element in some compounds designed to interact with specific receptors or enzymes. For example, derivatives of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide have been studied in the context of their relationship with smooth muscle relaxants. chemicalbook.com

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62593-78-6 | scbt.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₂ClNO₃ | scbt.comsigmaaldrich.com |

| Molecular Weight | 229.66 g/mol | scbt.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | KOBDAPRVHVIWAE-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | COC1=C(C=C(C=C1)NC(=O)CCl)OC | sigmaaldrich.com |

Detailed Research Findings

Detailed experimental studies on the biological profile of this compound are limited. However, research on closely related analogues provides a basis for understanding its potential areas of investigation.

A common application of this compound is as a synthon in multi-step organic synthesis. The general procedure for its synthesis involves the chloroacetylation of 3,4-dimethoxyaniline. A typical laboratory-scale synthesis is described as follows: To a solution of 3,4-dimethoxyaniline and a base (such as potassium carbonate or triethylamine) in a suitable solvent like acetone (B3395972) or dichloromethane (B109758), chloroacetyl chloride is added dropwise at a controlled temperature, often starting at 0°C and then stirring at room temperature for several hours. chemicalbook.com The reaction progress is monitored by thin-layer chromatography. After completion, the product is isolated through standard workup procedures involving extraction and washing, followed by purification, typically by recrystallization or column chromatography. prepchem.comchemicalbook.com

Characterization Data for N-Aryl Acetamide Derivatives

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to methoxy (B1213986) protons (singlets), aromatic protons (multiplets), the N-H proton (a broad singlet), and the methylene protons of the chloroacetyl group (a singlet). |

| ¹³C NMR | Resonances for the carbons of the methoxy groups, the aromatic ring, the amide carbonyl group, and the methylene group adjacent to the chlorine atom. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), the C=O stretch of the amide, and C-O stretches of the ether groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. |

The academic interest in this compound lies more in its potential as a reactive intermediate than as a final product with demonstrated biological efficacy. Its value is in providing a molecular framework that can be readily modified to generate a diverse range of compounds for screening in drug discovery and materials science. The dimethoxy substitution pattern, in particular, continues to be an attractive feature for researchers aiming to develop novel bioactive molecules.

Propriétés

IUPAC Name |

2-chloro-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-14-8-4-3-7(5-9(8)15-2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBDAPRVHVIWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367891 | |

| Record name | 2-chloro-N-(3,4-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62593-78-6 | |

| Record name | 2-chloro-N-(3,4-dimethoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro N 3,4 Dimethoxyphenyl Acetamide

Established Synthetic Routes for 2-chloro-N-(3,4-dimethoxyphenyl)acetamide

The synthesis of this compound is primarily achieved through well-established acylation reactions. These methods form the cornerstone of its laboratory-scale and potential industrial production.

Acylation Reactions Involving Chloroacetyl Chloride and 3,4-Dimethoxyaniline (B48930)

The most common and direct method for synthesizing this compound is the N-acylation of 3,4-dimethoxyaniline with chloroacetyl chloride. This reaction involves the nucleophilic attack of the primary amine group of 3,4-dimethoxyaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction.

A general procedure involves dissolving 3,4-dimethoxyaniline in a suitable organic solvent, such as acetone (B3395972), tetrahydrofuran, or dichloromethane (B109758). chemicalbook.comprepchem.comneliti.com A base, commonly potassium carbonate or triethylamine, is added to the solution. chemicalbook.comprepchem.com The mixture is stirred, often at a reduced temperature (e.g., 0°C), while chloroacetyl chloride is added dropwise. chemicalbook.comprepchem.com After the addition, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion. chemicalbook.com The mechanism is a classic nucleophilic acyl substitution.

Optimization Strategies for Synthetic Yield and Purity

Optimizing the synthesis of this compound is crucial for maximizing yield and ensuring high purity, which is essential for its potential applications. Key parameters that are often adjusted include the choice of solvent, base, reaction temperature, and purification method.

Solvent and Base Selection: The choice of solvent can influence the solubility of reactants and the reaction rate. Solvents like acetone, tetrahydrofuran, and dichloromethane are frequently used. chemicalbook.comprepchem.comneliti.com The base plays a critical role in scavenging the HCl produced. Inorganic bases like potassium carbonate are effective, as are organic bases such as triethylamine. chemicalbook.comprepchem.com

Reaction Conditions: Temperature control is vital. The initial addition of the highly reactive chloroacetyl chloride is often performed at 0°C to manage the exothermic nature of the reaction and minimize side-product formation. chemicalbook.com The reaction is then typically stirred at room temperature for a period to drive it to completion. chemicalbook.com

Purification Techniques: Post-reaction work-up is critical for isolating a pure product. A standard procedure involves removing the solvent, followed by an aqueous work-up. The organic layer is typically washed with water, a mild base like aqueous sodium bicarbonate to remove any remaining acid, and brine. chemicalbook.com Drying the organic layer, for instance over sodium sulfate, and evaporating the solvent yields the crude product. chemicalbook.com For higher purity, flash chromatography is often employed. chemicalbook.com Recrystallization from a suitable solvent system, such as ethyl acetate (B1210297) and hexane, can also be used to obtain crystalline product. prepchem.com

| Parameter | Options | Impact on Synthesis | Reference |

|---|---|---|---|

| Solvent | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM) | Affects solubility of reactants and reaction kinetics. | chemicalbook.comprepchem.comneliti.com |

| Base | Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N) | Neutralizes HCl byproduct, preventing protonation of the starting amine. | chemicalbook.comprepchem.com |

| Temperature | 0°C for addition, Room Temperature for reaction | Controls reaction rate and minimizes side reactions. | chemicalbook.com |

| Purification | Aqueous wash, Flash Chromatography, Recrystallization | Removes impurities, byproducts, and unreacted starting materials to yield a high-purity product. | chemicalbook.comprepchem.com |

Advanced Synthetic Approaches and Techniques

To address the limitations of conventional batch synthesis, such as long reaction times and potential for side reactions, advanced techniques like microwave-assisted synthesis and continuous flow technology are being explored for acetamide (B32628) production.

Microwave-Assisted Synthesis in Acetamide Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. irjmets.com For the synthesis of acetamides, this technology offers several advantages, including dramatically reduced reaction times, increased yields, and often cleaner reaction profiles. researchgate.netnih.gov The direct and efficient heating of the reaction mixture by microwave irradiation can lead to faster reaction rates compared to conventional heating methods. jmest.org In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. researchgate.net This method has been successfully applied to the synthesis of various acetamide derivatives, suggesting its potential applicability for the efficient production of this compound. irjmets.comnih.gov

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours | Minutes | researchgate.net |

| Energy Efficiency | Lower | Higher (direct heating of reactants) | irjmets.comjmest.org |

| Yield | Moderate to Good | Often higher | irjmets.comnih.gov |

| Side Reactions | More likely due to prolonged heating | Often suppressed due to rapid heating | jmest.org |

Continuous Flow Reactor Applications in Industrial Production

Continuous flow chemistry offers significant advantages for the industrial-scale synthesis of chemical compounds, including active pharmaceutical ingredients. mdpi.comnih.gov This technology involves pumping reactants through a network of tubes or microreactors, where the reaction occurs. Key benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved reproducibility and scalability. nih.gov For a reaction like the acylation to produce this compound, a continuous flow setup could allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity. nih.gov While specific literature on the continuous flow synthesis of this exact compound is not prominent, the successful application of this technology to a wide range of amidation and acylation reactions suggests its high potential for the efficient, safe, and scalable production of this compound. mdpi.comnih.gov

Chemical Reactivity and Transformation Mechanisms of the Chlorinated Acetamide Moiety

The chemical reactivity of this compound is largely dictated by the chloroacetamide moiety. This functional group is a potent electrophile and readily participates in nucleophilic substitution reactions.

The primary mechanism of reactivity is an SN2 reaction, where a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion as a leaving group. taylorandfrancis.com The chloroacetamide group is known to be a strong alkylating agent. researchgate.net It exhibits high reactivity towards soft nucleophiles, particularly the thiol groups of cysteine residues in peptides and proteins. taylorandfrancis.comacs.org This reactivity is often exploited in chemical biology and medicinal chemistry for covalent labeling of proteins.

The reactivity of the chloroacetamide group is generally considered to be higher than that of related α-halo amides like bromo- and iodoacetamides under certain conditions, and it is also more reactive than other electrophiles such as acrylamides. taylorandfrancis.comnih.gov The electrophilicity of the α-carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group. The reaction with a generic nucleophile (Nu-) can be depicted as:

R-NH-CO-CH2Cl + Nu- → R-NH-CO-CH2Nu + Cl-

This inherent reactivity makes the chloroacetamide moiety a versatile handle for further chemical transformations, allowing for the introduction of a wide variety of functional groups through nucleophilic displacement of the chlorine atom. However, this high reactivity also implies a lower stability in the presence of nucleophiles. nih.gov

Nucleophilic Substitution Reactions of the Chlorine Atom

The most prominent reaction pathway for this compound involves the nucleophilic substitution of the chlorine atom. The carbon atom alpha to the carbonyl group is highly electrophilic due to the polarization of the carbon-chlorine bond and the electron-withdrawing nature of the adjacent acetyl group. ksu.edu.sa This reactivity makes the chlorine atom an excellent leaving group, readily displaced by a wide range of nucleophiles. researchgate.net

The reaction typically proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were chiral. ksu.edu.sa The chemical reactivity of N-aryl 2-chloroacetamides is primarily centered on this easy replacement of the chlorine atom by nitrogen, oxygen, or sulfur-based nucleophiles. researchgate.net For instance, N-substituted chloroacetamides are known to react with various amines and the hydroxyl groups of phenols or alcohols. researchgate.netijpsr.info

These reactions are fundamental in building molecular complexity, allowing for the attachment of diverse functional groups to the acetamide core.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Resulting Product Structure |

|---|---|---|

| Nitrogen | Primary/Secondary Amines | N,N'-disubstituted acetamide |

| Oxygen | Alcohols/Phenols | α-alkoxy or α-aryloxy acetamide |

This table is a generalized representation based on the established reactivity of α-halo amides.

Oxidation and Reduction Pathways

While specific literature on the direct oxidation and reduction of this compound is not extensively detailed, the reactivity of its constituent functional groups allows for predictions of potential transformations.

Oxidation: The dimethoxyphenyl ring, being electron-rich, is susceptible to oxidation under appropriate conditions. However, a more relevant oxidation reaction is observed in a structurally similar compound, N-(2-(3,4-dimethoxyphenyl)-2-(phenylthio)ethyl)-2-(2-fluorophenyl)acetamide, which was successfully oxidized using sodium periodate (B1199274) (NaIO₄). nih.gov This suggests that the core structure is stable to certain oxidative conditions that target other parts of a larger molecule.

Reduction: Reduction pathways could target either the amide carbonyl or the carbon-chlorine bond. The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride. Alternatively, catalytic hydrogenation could potentially lead to reductive dehalogenation, replacing the chlorine atom with hydrogen. In the context of related syntheses, sodium borohydride (B1222165) (NaBH₄) has been used to reduce imines formed during cyclization reactions, such as in the final step of a Bischler-Napieralski sequence to yield a tetrahydroisoquinoline. nrochemistry.com

Hydrolysis of the Acetamide Group

The acetamide linkage in this compound can undergo hydrolysis under either acidic or basic conditions. This reaction cleaves the amide bond, yielding 3,4-dimethoxyaniline and chloroacetic acid or its corresponding carboxylate salt. This process is a standard transformation for amides and serves as a method for deprotection or further functional group manipulation.

In some related reactions under dehydrating conditions, such as those used for the Bischler-Napieralski reaction, a side reaction known as a retro-Ritter reaction can occur, leading to the elimination of the amide group. jk-sci.com

This compound as a Key Synthetic Intermediate

The reactivity of this compound makes it a valuable building block in the synthesis of a variety of organic molecules, from medicinally relevant compounds to complex natural product scaffolds.

Precursor in Medicinal Chemistry for Bioactive Molecules

The chloroacetamide moiety is a common feature in molecules designed for biological activity. Derivatives of 2-chloro-N-aryl acetamides have been investigated for a range of medicinal applications. ijpsr.info The core structure of this compound serves as a scaffold that can be elaborated into more complex molecules with therapeutic potential.

For example, related structures have been synthesized as part of combinatorial libraries and screened for biological activity, with some showing moderate cytotoxicity against human melanoma cell lines. nih.govnih.gov The 3,4-dimethoxyphenyl group is a key feature in many bioactive compounds, including the vasodilator papaverine (B1678415). mdpi.com Researchers have synthesized analogues of this structure as isoquinoline (B145761) precursors to develop novel bioactive molecules. mdpi.com Furthermore, the introduction of sulfur and fluorine via nucleophilic substitution on the chloroacetyl group is a known strategy in medicinal chemistry to modulate a compound's properties. nih.gov

Table 2: Bioactive Molecules Derived from Related Acetamide Scaffolds

| Compound Class | Biological Activity Investigated | Reference |

|---|---|---|

| Isoquinoline Precursors | Vasodilator, Smooth Muscle Relaxant | mdpi.com |

| Phenylacetamide Derivatives | Cytotoxicity (Anticancer) | nih.govnih.gov |

Role in the Synthesis of Complex Organic Molecules

The utility of this compound and its analogues extends to the synthesis of intricate molecular frameworks. The reactive handles on the molecule allow for its incorporation into multi-step synthetic sequences.

A notable example is the use of related β,γ-unsaturated tryptamides in an "interrupted" Bischler-Napieralski reaction. This process does not yield the expected β-carboline but instead generates highly complex and substituted tetracyclic spiroindolines. nih.gov These spiroindolines are valuable intermediates for the total synthesis of indole (B1671886) alkaloids, such as (±)-akuammicine. nih.gov This showcases how chloroacetamide-derived precursors can be employed in cascade reactions to rapidly build molecular complexity. nih.gov

Formation of Isoquinoline Precursors and Related Cyclized Compounds

A significant application of compounds structurally related to this compound is in the synthesis of isoquinolines and their derivatives. organic-chemistry.orgwikipedia.org The classic method for this transformation is the Bischler-Napieralski reaction, which involves the intramolecular electrophilic cyclization of β-arylethylamides. nrochemistry.comjk-sci.comwikipedia.org

It is important to note that the direct substrate for the Bischler-Napieralski reaction is a β-arylethylamide, such as N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, not the N-aryl acetamide that is the subject of this article. prepchem.comorganic-chemistry.org However, the chemistry is closely related and central to the utility of this class of compounds. The reaction is typically promoted by a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. nrochemistry.comorganic-chemistry.org The mechanism involves the formation of a nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring to form a 3,4-dihydroisoquinoline. nrochemistry.comwikipedia.org The presence of electron-donating groups, such as the methoxy (B1213986) groups on the phenyl ring, facilitates this cyclization. nrochemistry.comjk-sci.com The resulting dihydroisoquinoline can then be oxidized to the aromatic isoquinoline. jk-sci.comwikipedia.org

A related synthesis is the Pictet-Gams reaction, which uses a β-hydroxy-β-arylethylamide to produce the isoquinoline directly without a separate oxidation step. thieme-connect.de While the title compound itself does not undergo a standard Bischler-Napieralski reaction, its reactive chlorine atom allows for its use in synthesizing precursors for these and other cyclization reactions, making it a key player in the construction of heterocyclic systems.

Exploration of Biological Activities and Molecular Mechanisms

Investigation of Bioactivity and Interaction with Biological Targets

The bioactivity of 2-chloro-N-(3,4-dimethoxyphenyl)acetamide and its analogues is diverse, with research pointing towards interactions with various biological targets. While the exact targets for the parent compound are not extensively detailed in the available literature, studies on closely related derivatives provide significant insights into its potential mechanisms of action.

For instance, a structurally similar isoquinoline (B145761) precursor, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP), has been shown to interact with key components of cellular signaling pathways in smooth muscle tissues. nih.govresearchgate.net Research indicates that IQP can block the influx of calcium ions (Ca2+) through potential-dependent membrane channels. nih.govresearchgate.netdoaj.org This action leads to a decrease in intracellular Ca2+ levels, a critical factor in muscle contraction. Furthermore, IQP appears to activate a cAMP-dependent signal cascade, as its muscle-relaxing effects are diminished in the presence of a protein kinase A (PKA) inhibitor. nih.govresearchgate.netdoaj.org This suggests a dual mechanism influencing muscle tone.

Further investigations into this isoquinoline precursor revealed its ability to modulate nitric oxide (NO) signaling. mdpi.com The compound was found to affect the density and intensity of neuronal nitric oxide synthase (nNOS)-positive cells in the myenteric plexus and smooth muscle cells, suggesting it regulates the spontaneous contractile activity of gastric smooth muscle through the nNOS/NO pathway. mdpi.com

The broader class of chloroacetamide derivatives has also been investigated for other biological activities. For example, 2-chloro-N-phenylacetamide has demonstrated antifungal activity, including the ability to inhibit and disrupt the formation of biofilms in fluconazole-resistant Candida species. scielo.br Other studies have highlighted the antibacterial potential of various N-substituted chloroacetamides against both Gram-positive and Gram-negative bacteria. neliti.comijpsr.infonih.gov The presence of the chloro group on the acetamide (B32628) moiety appears to be important for the antimicrobial activity of these molecules. nih.gov These findings underscore the capacity of the chloroacetamide structure to serve as a pharmacophore for developing agents that interact with diverse biological targets.

Pharmacological Potential and Therapeutic Applications of this compound Derivatives

Building upon the foundational acetamide structure, researchers have synthesized and evaluated numerous derivatives for their therapeutic potential. These investigations have primarily focused on modulating neurological pathways and effects on the gastrointestinal system.

The chemical versatility of acetamide derivatives has made them attractive candidates for targeting neurological disorders.

A significant body of research has been dedicated to exploring the anticonvulsant properties of acetamide analogues. Various N-phenylacetamide derivatives have been designed and synthesized as potential anti-epileptic drugs. nih.gov These compounds are often developed as analogues of existing anticonvulsant agents, modifying specific structural features to enhance activity. nih.gov

In one study, twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated in animal models of epilepsy. nih.gov The anticonvulsant activity was found to be closely linked to the type of substituent on the anilide moiety. Specifically, derivatives with a 3-(trifluoromethyl)phenyl group showed considerable protection in the maximal electroshock (MES) seizure test. nih.gov Another study focused on 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides, identifying a lead compound, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide, which demonstrated significant anticonvulsant activity in both pentylenetetrazole-induced and MES seizure models. japsonline.com These studies highlight the importance of the substitution pattern on the aromatic ring of the acetamide structure for anticonvulsant effects.

| Compound Series | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | 3-(Trifluoromethyl)anilide group | Showed significant protection in the maximal electroshock (MES) test. | nih.gov |

| 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides | N-(4-bromophenyl)acetamide moiety | Demonstrated high activity in pentylenetetrazole and MES models. | japsonline.com |

| 2-oxo-3-phenyliminoindolin-1-Nphenylacetamide compounds | Phenyliminoindolin-containing phenylacetamide | Thirteen compounds showed anticonvulsant effects in the MES test. | nih.gov |

Phenylacetamide derivatives have also emerged as promising candidates for the development of novel antidepressants. The mechanism of action for many of these compounds is linked to the inhibition of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of key neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in the brain. nih.govresearchgate.net Elevated levels of MAO-A can lead to a deficiency in these monoamines, contributing to depressive states. nih.govresearchgate.net

A study investigating a series of synthesized phenylacetamide derivatives found that most compounds displayed significant antidepressant activity in tail suspension and forced swimming tests in mice. nih.gov The presence of a methylene (B1212753) bridge between the aromatic ring and the acetamide nitrogen was suggested to contribute to higher activity. nih.gov Another study on 2-oxo-3-phenyliminoindolin-1-N-phenylacetamide compounds also identified derivatives with potent antidepressant activity. nih.gov The most active compound was found to significantly increase the brain concentrations of serotonin (5-HT) and norepinephrine (NE), suggesting its effects are mediated through these neurotransmitter systems. nih.gov

| Compound Series | Proposed Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Phenylacetamides | Inhibition of Monoamine Oxidase A (MAO-A) | Moderate to good antidepressant activity in animal models. | nih.gov |

| 2-oxo-3-phenyliminoindolin-1-N-phenylacetamide derivatives | Increase in serotonin (5-HT) and norepinephrine (NE) levels | Significant reduction in immobility time in forced swim and tail suspension tests. | nih.gov |

The influence of acetamide derivatives extends to the gastrointestinal system, particularly in modulating the activity of smooth muscles.

Research into derivatives of this compound has provided direct evidence of their effects on smooth muscle tissue. A study on the isoquinoline precursor IQP, which shares the dimethoxyphenyl feature, demonstrated its ability to cause muscle relaxation in isolated smooth muscle strips from rat stomachs. nih.govresearchgate.netdoaj.org

The study recorded the isometric contractile activity and found that IQP induced relaxation within a concentration range of 1x10⁻⁵ to 2.5x10⁻⁴ mol/l. nih.govresearchgate.netdoaj.org This relaxation is attributed to two primary mechanisms: the blockade of voltage-dependent Ca2+ channels, which was confirmed by changes in the frequency and amplitude of spike potentials, and the activation of a cAMP-dependent signaling pathway. nih.govresearchgate.netdoaj.org The involvement of the cAMP pathway was substantiated by the significant reduction of the relaxing effect when a PKA inhibitor (KT5720) was introduced. nih.govresearchgate.netdoaj.org

Furthermore, the same compound (IQP) was shown to interact with the nitric oxide system in gastric tissues. mdpi.com By affecting nNOS-expressing neurons, IQP likely regulates the spontaneous contractile activity of the stomach, adding another layer to its mechanism of smooth muscle relaxation. mdpi.com These findings suggest that derivatives of this compound could be explored for conditions related to gastrointestinal smooth muscle spasticity.

| Parameter | Observation | Proposed Mechanism | Reference |

|---|---|---|---|

| Contractile Activity | Causes muscle relaxation. | - | nih.govresearchgate.net |

| Bioelectrical Activity | Changes in frequency and amplitude of spike-potentials. | Blockade of potential-dependent Ca2+ channels, lowering intracellular Ca2+. | nih.govresearchgate.netdoaj.org |

| Signaling Pathway | Relaxing effect reduced by PKA inhibitor. | Activation of a cAMP-dependent signal cascade. | nih.govresearchgate.netdoaj.org |

| Nitric Oxide System | Affects density and intensity of nNOS-positive cells. | Regulation of spontaneous contractile activity via the nNOS/NO pathway. | mdpi.com |

Gastrointestinal System Effects and Smooth Muscle Relaxation

Regulation of Nitric Oxide Synthesis and Neuronal Nitric Oxide Synthase Function

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including neurotransmission and vascular regulation. nih.gov It is synthesized from L-arginine by nitric oxide synthase (NOS) enzymes, which exist in three main isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). mdpi.commdpi.com The nNOS isoform is particularly important in the central and peripheral nervous systems, where it participates in synaptic plasticity, learning, memory, and the regulation of blood pressure. mdpi.com

Research into isoquinoline precursors has shed light on the potential regulatory effects of related compounds on NO synthesis. A study on 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide , an isoquinoline precursor (IQP) structurally related to this compound, investigated its interaction with neurotransmitters and NO. nih.govnih.gov The findings suggest that this IQP is involved in regulating intestinal neurons that express nNOS. nih.gov Specifically, when combined with serotonin (5-HT), the IQP was found to significantly increase the density and intensity of nNOS-positive cells in both the myenteric plexus and smooth muscle cells. nih.gov This indicates that the compound affects the function of the nNOS/NO system, which may be the mechanism by which it regulates the spontaneous contractile activity of gastric smooth muscle. nih.gov While the study did not observe significant changes in eNOS expression with the IQP alone, it highlights a specific regulatory role on the serotonergic system mediated through the nNOS enzyme. nih.gov

Enzyme and Receptor Inhibition Studies

Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) Inhibition

Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) is a key enzyme that regulates extracellular pyrophosphate levels and is implicated in conditions like osteoarthritis and calcium pyrophosphate deposition (CPPD) disease. dntb.gov.ua It also plays a role in modulating the immune system by degrading 2′,3′-cyclic GMP-AMP (2′,3′-cGAMP), an agonist of the STING receptor, thereby downregulating the immune response. researchgate.netnih.gov Consequently, NPP1 inhibitors are being investigated as potential treatments for cancer and infections. researchgate.netnih.gov

A screening of a compound library for NPP1 inhibitors identified a derivative of the target compound, 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(3,4-dimethoxyphenyl)acetamide (referred to as compound 5a), as a potent inhibitor. nih.gov This hit compound demonstrated a high inhibitory potency with a Kᵢ value of 217 nM when tested with an artificial substrate. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of even more potent purine (B94841) and imidazo[4,5-b]pyridine analogues. nih.gov Interestingly, the inhibitory potency of these compounds was significantly lower when tested against the natural substrate ATP, with Kᵢ values in the low micromolar range. nih.gov Mechanistic studies revealed that a prototypic inhibitor from this series acts as a competitive inhibitor against both artificial and natural substrates. nih.gov

Table 1: Inhibition of NPP1 by N-(3,4-dimethoxyphenyl)acetamide Derivatives

| Compound | Substrate | Kᵢ value |

|---|---|---|

| 2-(3H-imidazo[4,5-b]pyridin-2-ylthio)-N-(3,4-dimethoxyphenyl)acetamide | p-Nph-5'-TMP | 217 nM |

| Purine Analogue | p-Nph-5'-TMP | 5.00 nM |

| Imidazo[4,5-b]pyridine Analogue | p-Nph-5'-TMP | 29.6 nM |

Data sourced from a study on imidazopyridine and purine-thioacetamide derivatives. nih.gov

Serine Protease Inhibition

Serine proteases are a major class of enzymes that cleave peptide bonds in proteins and are essential to a vast number of physiological processes, including coagulation, digestion, and inflammation. mdpi.com These enzymes are characterized by a key serine residue in their active site, which is part of a "catalytic triad" that also includes histidine and aspartate. nih.gov The dysregulation of serine protease activity is linked to numerous diseases, making the development of their inhibitors a critical area of pharmaceutical research. mdpi.com Inhibitors of serine proteases can function through various mechanisms, often binding to the active site like a substrate to block its catalytic activity. mdpi.comresearchgate.net

While the acetamide scaffold is a component of various biologically active molecules, specific studies detailing the inhibitory activity of This compound against serine proteases are not prominent in the reviewed scientific literature. Further research is required to determine if this compound or its close derivatives possess significant serine protease inhibitory properties.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for the conversion of arachidonic acid into prostaglandins. semanticscholar.org There are two primary isoforms, COX-1 and COX-2. COX-1 is a constitutive "housekeeping" enzyme involved in physiological functions like protecting the stomach lining, while COX-2 is an inducible enzyme that is upregulated during inflammation. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. semanticscholar.org The development of selective COX-2 inhibitors has been a major goal to achieve anti-inflammatory benefits while minimizing the gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Research has shown that structural modifications of existing NSAIDs can convert them into selective COX-2 inhibitors. nih.gov For instance, the creation of amide derivatives of meclofenamic acid, a nonselective COX inhibitor, resulted in compounds that exhibited some COX-2-selective inhibition. nih.gov This suggests that the amide functional group can play a role in directing selectivity towards the COX-2 isoform. However, specific investigations into the direct inhibitory effects of This compound on COX-1 or COX-2 enzymes have not been detailed in the available literature. Therefore, its potential activity as a COX inhibitor remains to be elucidated through dedicated studies.

Antimicrobial and Antifungal Investigations

The chloroacetamide scaffold is a recurring motif in compounds investigated for antimicrobial properties. The presence of the chloro atom on the alpha-carbon appears to be a significant contributor to the biological activity of these molecules. scielo.br

Studies on 2-chloro-N-phenylacetamide , a parent compound lacking the dimethoxy substitutions, have demonstrated notable antifungal activity. neliti.com This compound was effective against strains of Aspergillus flavus, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL and Minimum Fungicidal Concentration (MFC) values between 32 and 512 µg/mL. neliti.com Its proposed mechanism of action involves binding to ergosterol (B1671047) on the fungal plasma membrane and potentially inhibiting DNA synthesis via thymidylate synthase inhibition. neliti.com It also showed activity against fluconazole-resistant Candida albicans and Candida parapsilosis, inhibiting both planktonic cells and biofilms. nih.govscielo.br

Conversely, research on other derivatives has highlighted antibacterial potential. The compounds 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide showed appreciable antibacterial activity against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, though they did not exhibit significant antifungal activity. nih.gov Furthermore, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been shown to have antibacterial activity against Klebsiella pneumoniae and can act synergistically when combined with carbapenem (B1253116) antibiotics like meropenem (B701) and imipenem. scielo.brscielo.brnih.gov

Table 2: Antimicrobial Activity of Selected Chloro-Acetamide Derivatives

| Compound | Microorganism | Activity / Measurement | Result |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC | 16 - 256 µg/mL neliti.com |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | MFC | 32 - 512 µg/mL neliti.com |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Bacillus subtilis | Inhibition Zone | 12 mm nih.gov |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Staphylococcus aureus | Inhibition Zone | 14 mm nih.gov |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | Escherichia coli | Inhibition Zone | 11 mm nih.gov |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. neliti.comnih.gov

Anticancer Properties of Substituted Acetamide Derivatives

Substituted acetamide derivatives have emerged as a promising class of compounds in the search for new anticancer agents. Various studies have explored their potential to inhibit the growth of cancer cells.

One study focused on a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives . neliti.comnih.gov These compounds were evaluated for their anticancer activity against the MCF-7 breast cancer cell line and the SK-N-SH neuroblastoma cell line. neliti.com The research found that derivatives containing halogen substitutions on the aromatic ring showed favorable anticancer and anti-inflammatory activity. neliti.comnih.gov Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was identified as a particularly active agent against both cell lines. neliti.com

Another related compound, 2-(3-Chloro-4-hydroxyphenyl)-N-(3,4-dimethoxyphenethyl)acetamide , which was synthesized as part of a library based on a fungal natural product, displayed moderate cytotoxicity towards the MM96L human melanoma cell line, showing 94% inhibition at a concentration of 100 µg/ml. These findings underscore the potential of the substituted acetamide framework as a basis for the development of novel therapeutic agents for cancer treatment. neliti.com

Table 3: Anticancer Activity of a Substituted Acetamide Derivative

| Compound | Cell Line | Activity |

|---|---|---|

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast) | Active neliti.com |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | SK-N-SH (Neuroblastoma) | Active neliti.com |

| 2-(3-Chloro-4-hydroxyphenyl)-N-(3,4-dimethoxyphenethyl)acetamide | MM96L (Melanoma) | 94% inhibition at 100 µg/ml |

Activity is based on growth percentages less than 32 being considered active. neliti.com

Agricultural Applications: Insecticidal and Herbicidal Potential

The chloroacetamide class of chemicals, to which this compound belongs, is well-established in agriculture for its herbicidal properties. usda.govijpsr.info These herbicides are typically applied to the soil to manage a variety of broad-leaved weeds and grasses. nih.gov They function as selective pre-emergent or early post-emergent herbicides, valued for their broad spectrum of activity. ijpsr.infonih.gov

The prevalence of weeds resistant to other types of herbicides, such as ALS-inhibitors, has led to increased use of compounds from different chemical classes, including chloroacetamides, to ensure effective weed control in various crops. usda.gov Research has been conducted to understand the tolerance of crops like peanuts to the application of chloroacetamide herbicides in combination with other agents like PPO-inhibitors. usda.gov

While the primary agricultural application is herbicidal, some N-substituted chloroacetamide derivatives have also been synthesized and evaluated for broader antimicrobial activities, including antifungal and disinfectant properties. ijpsr.info

Table 1: Examples of Chloroacetamide Herbicides

| Compound Name | Chemical Formula | Common Use |

|---|---|---|

| Dimethenamid-P | C12H18ClNO2S | Pre-emergent herbicide for grasses and broad-leaved weeds. nih.gov |

| S-metolachlor | C15H22ClNO2 | Herbicide used in peanuts and other crops. usda.govepa.gov |

| Metolachlor | C15H22ClNO2 | Pre-emergent and post-emergent herbicide. epa.gov |

Proposed Molecular Mechanisms of Action for this compound Analogues

The biological effects of this compound analogues are underpinned by their interactions with specific molecular components and their ability to modulate critical cellular signaling pathways.

Research into chloroacetamide derivatives indicates their potential to interact with various biological macromolecules, including enzymes and receptors.

Enzyme Inhibition: Analogues such as 2-chloro-N,N-diphenylacetamide derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis and are key targets in managing pain and inflammation. orientjchem.org Molecular docking studies suggest these compounds can bind to COX-1 and COX-2 enzymes, indicating a potential mechanism for their analgesic effects. orientjchem.org Other studies on related compounds like 2-chloro-N-(4-methoxyphenyl)acetamide suggest that their antimicrobial effects may be due to their impact on enzymes like DNA ligase. researchgate.net It has also been proposed that the chlorine atom in the chloroacetamide structure can induce the degradation of sulfhydryl enzymes. researchgate.net

Receptor Interaction: A synthesized isoquinoline precursor, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, demonstrated significant interaction with serotonin (5-HT) receptors. mdpi.com In isolated smooth muscle preparations, the presence of this compound significantly reduced the contractile effect of 5-HT by over 50%, while it did not alter the response to acetylcholine (B1216132) (ACh) under similar conditions. mdpi.com This suggests a degree of selectivity in its interaction with different neurotransmitter receptors. mdpi.com

Analogues of this compound can influence cellular function by altering the concentration of second messengers, thereby affecting downstream signaling cascades.

The modulation of intracellular calcium (Ca2+) levels is a key mechanism for some analogues. Physiological responses, such as muscle contraction and relaxation, are often triggered by changes in cytosolic Ca2+ levels following the activation of membrane receptors. mdpi.com Experiments with 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide on smooth muscle tissue indicated that its biological activity is linked to processes that involve changes in the cytosolic concentration of Ca2+. mdpi.com A rise in cytosolic Ca2+ in parasites like Plasmodium falciparum is known to activate calcium-dependent protein kinase 1 (CDPK1), a critical event for red blood cell invasion. frontiersin.org

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is another crucial target. nih.gov In many organisms, including the malaria parasite Plasmodium falciparum, key life cycle processes are regulated by the second messengers cAMP and Ca2+. nih.gov An increase in cytosolic cAMP levels leads to the activation of cAMP-dependent protein kinase (PKA). frontiersin.org

Novel cAMP analogues have been developed to be more lipophilic and stable, allowing them to permeate cell membranes and activate PKA. frontiersin.org For instance, Sp-2-Chloro-cAMPS, a cAMP analogue, has been shown to block the proliferation of P. falciparum parasites. frontiersin.org The activation of PKA by such analogues can trigger a cascade of phosphorylation events that are critical for processes like parasite invasion of red blood cells. frontiersin.orgnih.gov The development of agonistic cAMP analogues that cause uncontrolled activation of PKA is considered a potential strategy to disrupt parasite survival. frontiersin.org

Structure Activity Relationship Sar Studies and Derivative Design

Structural Modifications and their Impact on Biological Potency

The biological activity of derivatives based on the 2-chloro-N-(aryl)acetamide scaffold is highly sensitive to structural changes. Studies on related compounds have demonstrated that even minor alterations can lead to significant shifts in potency. For instance, in the development of anticancer agents, modifications to the aryl group and the acetamide (B32628) linker are common strategies to enhance cytotoxicity.

A series of novel 2-chloro-N-(aryl substituted)acetamide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol were synthesized and evaluated for their in-vitro anticancer activity against PANC-1, HepG2, and MCF7 cell lines. Among the synthesized compounds, the derivative N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl] nih.govnih.govnih.govoxadiazol-2-ylsulfanyl}-acetamide (6e) showed significant cytotoxicity against PANC-1 and HepG2 cell lines, while another derivative (6c) was moderately cytotoxic against MCF7 cells. This highlights that the nature of the aryl substitution is a key determinant of both the potency and the cancer cell line selectivity.

Similarly, research on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has shown that the presence of halogens on the aromatic ring favors anticancer and anti-inflammatory activities. nih.gov Specifically, compound 3c, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was identified as a potent anticancer, anti-inflammatory, and analgesic agent. nih.govresearchgate.net These findings underscore the critical role of substituent patterns on the phenyl ring in modulating the biological effects of this class of compounds.

The following table summarizes the anticancer activity of selected acetamide derivatives, illustrating the impact of structural modifications.

| Compound ID | Structure | Cell Line | Activity (IC50) |

| 6e | N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl] nih.govnih.govnih.govoxadiazol-2-ylsulfanyl}-acetamide | PANC-1 | 4.6µM |

| 6e | N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl] nih.govnih.govnih.govoxadiazol-2-ylsulfanyl}-acetamide | HepG2 | 2.2µM |

| 6c | 2-Chloro-N-[5-(4-methoxy-phenyl)-pyridin-2-yl]-acetamide derivative | MCF7 | 15.5µM |

| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7, SK-N-SH | Potent nih.gov |

Identification of Essential Structural Elements for Specific Activities

Influence of the 3,4-Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group is considered crucial for the biological activity of these compounds. nih.gov In drug design, this moiety is known to enhance binding affinity to biological targets. nih.gov For example, in a series of antibacterial amides, a derivative with a 3,4-dimethoxyl substituted moiety showed enhanced activity. nih.gov The two methoxy (B1213986) groups on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket, thereby anchoring the molecule and contributing to its biological effect. The substitution pattern is also vital; for instance, a combinatorial library based on a 3-chloro-4-hydroxy-phenyl-acetamide core was synthesized to explore diverse biological activities. nih.gov

Significance of the Acetamide Linker and Substituents

The acetamide linker (-NH-C(=O)-CH2-) and its substituents play a pivotal role in determining the molecule's properties and activity. The chloroacetamide group, in particular, is a reactive moiety. The chlorine atom provides unique reactivity, making it a candidate for various chemical transformations and interactions at the target site. nih.gov The N-H and C=O groups of the amide are key hydrogen bond donors and acceptors, respectively, which are critical for receptor binding.

Studies on the crystal structure of related compounds, like 2-chloro-N-(3,4-dimethylphenyl)acetamide, reveal that the conformation of the N-H and C=O bonds is a significant structural feature. frontiersin.org In many antibody-drug conjugates, replacing less stable linkers with acetamide-based ones has been shown to increase plasma stability, a desirable pharmacokinetic property. researchgate.net Furthermore, research on aryl acetamide derivatives has shown that acetamides can exhibit improved potency over other linkers like urea. nih.gov

Effects of Diverse Bicyclic Scaffolds and Ring Substitutions

Incorporating the 2-chloro-N-(3,4-dimethoxyphenyl)acetamide pharmacophore into bicyclic scaffolds is a strategy to create structurally rigid analogs with potentially enhanced activity and selectivity. Bicyclic scaffolds are favored in drug design because their rigidity can reduce the entropic penalty upon binding to a target, and they offer well-defined vectors for substituent placement. acs.org

Studies on bicyclic amines have shown that the nature of the bicyclic ring and its substituents are critical for activity. nih.gov For example, in a series of bicyclic azepanes, the introduction of chloro and bromo substituents on an associated benzyl (B1604629) group significantly increased potency against neurotransmitter transporters. researchgate.net Similarly, structure-activity relationship studies of tropanes, a type of bicyclic scaffold, have also explored the impact of chloro-substitutions. researchgate.net The position of halogen substituents on bicyclic systems can profoundly affect stability and electronic properties, thereby influencing biological activity. researchgate.net

Design Principles for Novel this compound Analogues

The design of new analogues is guided by established medicinal chemistry principles aimed at optimizing the therapeutic profile of the lead compound.

Strategies for Enhancing Selectivity and Efficacy

Enhancing selectivity and efficacy is a primary goal in drug design. nih.gov For analogs of this compound, several strategies can be employed:

Scaffold Hopping and Isosteric Replacement : Replacing the phenyl ring with various heterocyclic or bicyclic systems can lead to novel intellectual property and improved properties. acs.org For instance, pyrazolo[3,4-d]pyrimidines, as isosteres of adenine (B156593), are used to design kinase inhibitors that can mimic key interactions in the ATP binding site. nih.gov

Conformational Constraint : Introducing rigidity, for example through bicyclic scaffolds, can lock the molecule into a bioactive conformation, improving affinity and selectivity. acs.org

Modulation of Physicochemical Properties : Fine-tuning properties like lipophilicity and electronic distribution through substituent modification is crucial. Adding fluorine atoms, for example, can alter basicity and planarity, which may reduce off-target effects like genotoxicity. acs.org

Linker Optimization : The stability of the linker is critical for efficacy. For compounds designed as drug conjugates, linker stability directly impacts the release of the active payload at the target site. nih.govwuxiapptec.com Using different dipeptides as linkers, for instance, can result in varied serum stability and therapeutic activity. nih.gov

A summary of design strategies is presented in the table below.

| Strategy | Principle | Desired Outcome | Example Application |

| Scaffold Hopping | Replace core structure with a different, but functionally similar, scaffold. | Novelty, improved ADMET properties, altered selectivity. acs.org | Replacing an indole (B1671886) core with a 7-azaindole (B17877) core to improve oral bioavailability. acs.org |

| Bioisosteric Replacement | Substitute a group with another that has similar physical or chemical properties. | Enhance potency, selectivity, or metabolic stability. | Using pyrazolo[3,4-d]pyrimidine as a bioisostere of adenine for kinase inhibitors. nih.gov |

| Conformational Constraint | Introduce structural rigidity to limit conformational freedom. | Increase binding affinity and selectivity by reducing entropic loss upon binding. acs.org | Incorporating bicyclic amines or tropane (B1204802) scaffolds. researchgate.netnih.gov |

| Targeted Substitutions | Add or change functional groups at specific positions. | Optimize interactions with the target, enhance selectivity, and modulate physicochemical properties. nih.gov | Introducing fluorine to reduce basicity and hinder unwanted interactions. acs.org |

By systematically applying these principles, medicinal chemists can rationally design novel this compound analogues with superior therapeutic profiles.

Exploration of Privileged Scaffolds in Medicinal Chemistry

The term "privileged scaffold" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The identification and utilization of these scaffolds can significantly accelerate the drug discovery process. While this compound itself is not extensively documented as a classical privileged scaffold, its constituent parts, particularly the 3,4-dimethoxyphenyl motif, are recognized as important pharmacophoric elements present in a wide array of biologically active compounds.

The 3,4-dimethoxyphenyl group is a key structural feature in numerous natural products and synthetic molecules with significant therapeutic properties. For instance, it is a central component of papaverine (B1678415), an opium alkaloid known for its vasodilator and smooth muscle relaxant effects. mdpi.com The chemical structure of papaverine has served as a foundational model for the synthesis of new biologically active molecules. mdpi.com This includes derivatives like 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, which was designed as an isoquinoline (B145761) precursor and has been studied for its ability to stimulate endogenous nitric oxide synthesis. mdpi.com

Furthermore, the closely related 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore in the design of anticancer agents, particularly those that act as tubulin polymerization inhibitors. nih.gov Compounds incorporating this feature have demonstrated potent cytotoxic activities. nih.govnih.gov The presence of methoxy groups on the phenyl ring is often associated with enhanced binding affinity to biological targets. nih.gov

The N-arylacetamide core itself is a versatile linker in medicinal chemistry, providing a stable connection between different pharmacophoric groups. mdpi.comresearchgate.net The chemical reactivity of the chloroacetamide group, specifically the ease with which the chlorine atom can be replaced by nucleophiles, makes it a valuable intermediate for generating libraries of new compounds. researchgate.net

The combination of the biologically significant 3,4-dimethoxyphenyl unit with the adaptable N-chloroacetamide linker suggests that derivatives of this compound could be explored for a variety of therapeutic applications. The following table highlights some biologically active compounds containing the 3,4-dimethoxyphenyl or related scaffolds.

| Compound Name | Scaffold Highlight | Biological Activity/Significance |

| Papaverine | 3,4-dimethoxybenzyl | Vasodilator, smooth muscle relaxant mdpi.com |

| Combretastatin A-4 | 3,4,5-trimethoxyphenyl | Anticancer, tubulin polymerization inhibitor nih.gov |

| 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide | 3,4-dimethoxyphenyl | Isoquinoline precursor, stimulates nitric oxide synthesis mdpi.com |

| Methaqualone | 2-methyl-3-o-tolyl-4(3H)-quinazolinone | Sedative-hypnotic, anticonvulsant properties mdma.ch |

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, SAR exploration would involve systematic modifications of its different structural components—the 3,4-dimethoxyphenyl ring, the acetamide linker, and the chloro substituent—and evaluating the resulting changes in biological effect. While comprehensive SAR studies specifically for this compound are not widely published, analysis of related N-substituted chloroacetamides reveals key trends.

Research on various N-arylacetamides has demonstrated their potential as antimicrobial and anticonvulsant agents. nih.govresearchgate.netijpsr.infonih.govnih.gov The biological activity is significantly influenced by the nature of the substituents on the aryl ring and the acetamide moiety.

Influence of the Chloroacetamide Group:

The chloroacetamide group plays a crucial role in the biological activity of this class of compounds. The presence of the chlorine atom on the alpha-carbon of the acetamide is often associated with enhanced antimicrobial properties. nih.gov For instance, studies have shown that the introduction of a chloro atom to N-(2-hydroxyphenyl)acetamide conferred the ability to inhibit Candida albicans. nih.gov The chemical reactivity of the C-Cl bond allows these molecules to act as alkylating agents, which may contribute to their mechanism of action. researchgate.net

Impact of Phenyl Ring Substitution:

The substitution pattern on the phenyl ring is a critical determinant of activity. In a series of N-(substituted phenyl)-2-chloroacetamides, compounds with halogen substituents on the phenyl ring, such as 4-chloro and 4-fluoro, exhibited notable activity against Gram-positive bacteria and pathogenic yeasts. nih.gov This is often attributed to an increase in lipophilicity, which facilitates passage through microbial cell membranes. nih.gov The 3,4-dimethoxy substitution in the title compound is significant, as this motif is present in many biologically active molecules, often enhancing binding affinity to target proteins. mdpi.com

Role of the Acetamide Linker:

The acetamide linker and its substituents are also vital for activity. In a study of N-benzyl 2-acetamidoacetamides with anticonvulsant properties, the 2-acetamido substituent was found to be important, though not essential, for activity against maximal electroshock (MES)-induced seizures. nih.gov This highlights that modifications at this position can significantly modulate the pharmacological profile.

The following table summarizes the biological activities of some N-substituted acetamide derivatives, illustrating key SAR points.

| Compound/Derivative Class | Key Structural Features | Observed Biological Activity | Research Finding |

| N-(substituted phenyl)-2-chloroacetamides | p-Cl, p-F, m-Br on phenyl ring | Active against Gram-positive bacteria and C. albicans | Halogenation increases lipophilicity and antimicrobial activity. nih.gov |

| N-benzyl 2-acetamidoacetamides | 2-acetamido group | Important for anticonvulsant activity in MES model. nih.gov | The acetamido moiety contributes significantly to potency. nih.gov |

| 2-chloro-N-(hydroxyphenyl)acetamides | Chloroacetamide | Showed antibacterial activity against Gram-positive and Gram-negative bacteria. neliti.com | The chloroacetamide core is a viable scaffold for antibacterial agents. neliti.com |

| 2-chloro-N-alkyl/aryl acetamides | Varied N-substituents | Broad antimicrobial activity. ijpsr.info | N-substituted chloroacetamides are effective antimicrobial agents. ijpsr.info |

These findings suggest that the this compound scaffold holds promise for the development of new therapeutic agents. Future derivative design could focus on modifying the substitution pattern on the phenyl ring or replacing the chloro atom with other functional groups to optimize potency and selectivity for various biological targets.

Computational and in Silico Methodologies in Research on 2 Chloro N 3,4 Dimethoxyphenyl Acetamide

Molecular Docking Investigations

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand within the binding site of a target protein.

Molecular docking simulations are employed to predict how 2-chloro-N-(3,4-dimethoxyphenyl)acetamide might bind to the active sites of various biological targets, such as enzymes or receptors. This process involves generating a multitude of possible conformations of the ligand within the receptor's binding pocket and scoring them based on their energetic favorability. For instance, studies on similar acetamide (B32628) derivatives have successfully utilized docking to predict their interactions with enzymes like cyclooxygenase (COX) and cholinesterases. nih.govresearchgate.netorientjchem.org A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives used molecular docking to investigate their binding modes within the active sites of α-glucosidase and α-amylase, key enzymes in diabetes management. nih.gov These simulations revealed that the compounds fit well within the binding pockets, suggesting their potential as inhibitors. nih.gov Similarly, docking studies could position this compound within the active site of a target protein, identifying the most stable binding pose and providing a structural basis for its potential biological activity.

Following the prediction of a binding mode, a detailed analysis of the interactions between the ligand and the protein is conducted. This analysis identifies the specific types of non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, electrostatic interactions, and van der Waals forces. nih.govnih.gov In the case of this compound, the dimethoxy-substituted phenyl ring, the acetamide linker, and the chloro group could all participate in crucial interactions. For example, the oxygen atoms of the methoxy (B1213986) groups and the carbonyl group of the amide could act as hydrogen bond acceptors, while the N-H group of the amide could serve as a hydrogen bond donor. nih.gov The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the active site. e-nps.or.kr

A molecular docking study of antidiabetic benzamide (B126) derivatives provides an illustrative example of this analysis. The most active compound was found to form multiple hydrogen bonds and hydrophobic interactions with key residues in the active site of α-glucosidase. nih.gov Such detailed interaction mapping is crucial for understanding the mechanism of action and for guiding the rational design of more potent analogs.

Table 1: Example of Molecular Docking Results for a Related Acetamide Derivative against α-Glucosidase

| Compound | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| 5o * | -9.9 | ASP214, ASP349, ARG439 | Hydrogen Bonding |

| PHE177, PHE157, TYR71 | Hydrophobic | ||

| ASP214 | Electrostatic |

*Data from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o) as an illustrative example. nih.gov

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules from first principles. DFT allows for the accurate prediction of molecular geometries, energies, and various electronic parameters that govern chemical reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A small energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations on related acetamides, such as 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, have been used to visualize the distribution of these orbitals and calculate the energy gap. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring, while the LUMO might be distributed across the acetamide moiety.

DFT calculations can elucidate a range of electronic properties that provide insight into a molecule's behavior. These properties include the dipole moment, molecular electrostatic potential (MEP), and charge distribution. nih.gov The MEP map, for instance, visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for predicting sites of intermolecular interactions. nih.gov For this compound, the MEP would likely show negative potential around the carbonyl oxygen and chlorine atom, indicating regions prone to electrophilic attack, and positive potential near the amide hydrogen. Such calculations provide a quantitative basis for understanding the molecule's polarity and its potential for engaging in specific types of non-covalent interactions observed in molecular docking. researchgate.net

Table 2: Example of Calculated Electronic Properties for a Related Acetamide Derivative using DFT

| Parameter | Calculated Value | Significance |

| EHOMO | -6.8 eV | Electron-donating capability |

| ELUMO | -0.9 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 5.9 eV | Chemical reactivity and stability |

*Values are hypothetical examples based on typical DFT results for similar organic molecules to illustrate the data generated. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model consists of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

Once a pharmacophore model is developed based on a set of known active molecules, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. e-nps.or.krmdpi.com This allows for the rapid identification of new molecules from diverse chemical libraries that fit the pharmacophore model and are therefore likely to possess the desired biological activity. While no specific pharmacophore models for this compound have been published, this methodology represents a powerful strategy for discovering other compounds with similar potential activity. If this compound were found to be active against a particular biological target, its key interaction features could be abstracted into a pharmacophore model to screen for novel structural scaffolds with improved properties.

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For acetamide derivatives, the common pharmacophoric pattern often includes a nitrogen heteroatomic system, at least one carbonyl group, and an aromatic ring. kg.ac.rs The identification of these key features is crucial for designing new molecules with enhanced or specific activities.

In the case of acetamide derivatives, a putative pharmacophore typically consists of:

An aromatic ring, which in this compound is the dimethoxyphenyl group.

A hydrogen bond donor, represented by the N-H group of the acetamide linkage. kg.ac.rs

A hydrogen bond acceptor, the carbonyl oxygen (C=O) of the acetamide. kg.ac.rs

A hydrophobic region, provided by the aromatic ring and other non-polar parts of the molecule.

The specific arrangement of the 3,4-dimethoxy substituents on the phenyl ring and the chloro-acetamide side chain contribute to a unique electronic and steric profile that defines its interaction with biological targets. The pharmacophore hybridization approach, which combines key features from different bioactive molecules, is a common strategy for designing novel drug-like compounds. mdpi.com Studies on related N-arylacetamides have shown that the relative orientation of the acetamido group and the phenyl ring is a key structural determinant. nih.govnih.gov

Table 1: General Pharmacophoric Features of Acetamide Derivatives

| Feature | Description | Potential Role in Bioactivity |

|---|---|---|

| Aromatic Ring | Phenyl or substituted phenyl group | π-π stacking, hydrophobic interactions with target |

| Hydrogen Bond Donor | Amide (N-H) group | Forms hydrogen bonds with target residues |

| Hydrogen Bond Acceptor | Carbonyl (C=O) group | Forms hydrogen bonds with target residues |

Database Screening for Potential Bioactive Analogues

Once a pharmacophore model is established, it can be used as a query to screen large chemical databases like ChEMBL, PubChem, and ZINC for molecules with similar features. nih.govnih.gov This process, known as virtual screening, allows for the rapid identification of potential bioactive analogues of this compound.

The screening process typically involves:

Defining the Search Query: Based on the pharmacophore of the lead compound.

Searching Databases: Systematically searching for compounds that match the query.

Filtering and Ranking: The identified "hits" are then filtered based on other criteria, such as drug-likeness (discussed in section 5.5.1) and predicted ADMET properties, to prioritize candidates for synthesis and biological testing.

Analysis of screening results often reveals that bioactive compounds are, on average, active against one to two targets. nih.gov This methodology helps to explore the chemical space around a lead compound to discover analogues with potentially different or improved target annotations. nih.gov For instance, screening for analogues of ascochlorin, which contains a chlorinated aromatic moiety, identified related structures with varying antifungal and antibacterial activities based on substitutions and side-chain saturation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. kg.ac.rs These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Machine learning algorithms, including multiple linear regression (MLR), random forest, and neural networks, are then used to build a predictive model. nih.govplos.org

For a series of acetamide derivatives, a QSAR model might take the form of an equation: Log(Activity) = c0 + c1Descriptor1 + c2Descriptor2 + ...

The predictive power of these models is assessed through internal and external validation techniques. kg.ac.rs Successful QSAR models can accurately predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. nih.gov For example, a QSAR study on anticonvulsant acetamido-N-benzylacetamide derivatives yielded a model with high predictive quality (R² = 0.888), highlighting the importance of 2D and 3D descriptors. kg.ac.rs Similarly, machine learning models have been trained to predict the biological activity of various inhibitors with high accuracy (R² up to 0.84). nih.gov

Correlation of Structural Parameters with Pharmacological Effects

QSAR studies are instrumental in identifying the specific structural features that enhance or diminish the pharmacological effects of a compound series. By analyzing the descriptors that are most influential in the QSAR model, researchers can understand how modifications to the molecular structure affect bioactivity. kg.ac.rs

For acetamide derivatives, QSAR studies have revealed the importance of:

Topological and Electronic Features: These often play a more significant role than simple constitutional parameters. kg.ac.rs

Partial Charge on Specific Atoms: The partial charge on the carbonyl carbon can be a critical descriptor. kg.ac.rs